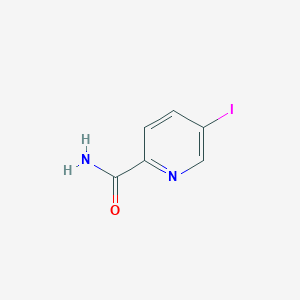
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole, also known as BMP, is an organic compound with a molecular formula of C7H7BrN2O2S. It is a white solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and acetonitrile. BMP is used in a variety of scientific applications, including medicinal chemistry, organic synthesis, and analytical chemistry.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and analytical chemistry. In medicinal chemistry, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used as a starting material in the synthesis of various biologically active compounds, such as thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and pyrrolo[2,3-d]pyrimidines. In organic synthesis, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used as a building block for the synthesis of various complex molecules. In analytical chemistry, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used as a reagent for the determination of trace amounts of various metals in water samples.
Mecanismo De Acción
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of functions, including memory, learning, and muscle control. By inhibiting the action of acetylcholinesterase, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole increases the levels of acetylcholine in the body, which can improve memory, learning, and muscle control.
Biochemical and Physiological Effects
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been found to have a variety of biochemical and physiological effects. In animal studies, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been found to increase levels of the neurotransmitter acetylcholine, which can improve memory, learning, and muscle control. 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has also been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has several advantages for use in lab experiments. It is readily available and can be synthesized in a multi-step process. It is also relatively inexpensive, making it an attractive option for scientists on a budget. However, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is also limited in its use in lab experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. In addition, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a hazardous compound and should be handled with care.
Direcciones Futuras
The potential applications of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole are vast and varied. In the future, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could be used in the development of new drugs to treat a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could also be used to develop new methods of diagnosing and treating neurological disorders. In addition, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could be used to develop new methods of organic synthesis and analytical chemistry. Finally, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could be used to develop new methods of detecting and quantifying metals in water samples.
Métodos De Síntesis
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is synthesized via a multi-step process. The first step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of sodium hydroxide to form 3-bromobenzohydrazide. This is followed by the reaction of 3-bromobenzohydrazide with methanesulfonyl chloride in the presence of triethylamine to form 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then treated with methanesulfonyl chloride and triethylamine to yield the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "ethyl acetoacetate", "methanesulfonyl chloride", "triethylamine" ], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide to form 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: The intermediate is then treated with methanesulfonyl chloride and triethylamine in anhydrous conditions to yield 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
2763755-25-3 |
Nombre del producto |
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole |
Fórmula molecular |
C10H9BrN2O2S |
Peso molecular |
301.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



